molecular formula C17H16N2O B11856642 N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide CAS No. 105275-08-9

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide

Cat. No.: B11856642
CAS No.: 105275-08-9
M. Wt: 264.32 g/mol
InChI Key: MHVOXYVUYYQFMZ-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide: is a chemical compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tetrahydroisoquinoline moiety fused with a benzamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Scientific Research Applications

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)benzamide can be compared with other similar compounds, such as:

    N-(5,6,7,8-Tetrahydroisoquinolin-3-yl)benzamide: This compound lacks the methano bridge present in this compound, leading to differences in its chemical and biological properties.

    N-(5,6,7,8-Tetrahydro-5,8-methanoisoquinolin-3-yl)acetamide:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

105275-08-9

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(4-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-5-yl)benzamide

InChI

InChI=1S/C17H16N2O/c20-17(11-4-2-1-3-5-11)19-16-9-14-12-6-7-13(8-12)15(14)10-18-16/h1-5,9-10,12-13H,6-8H2,(H,18,19,20)

InChI Key

MHVOXYVUYYQFMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=CC(=NC=C23)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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